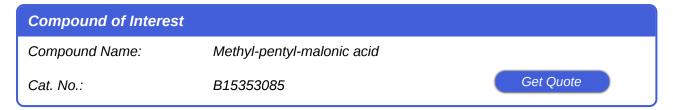


An In-depth Technical Guide to Methyl-Pentyl-Malonic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl-pentyl-malonic acid**, with a focus on its synthesis, physicochemical properties, and potential applications in research and development. Due to the ambiguity of the common name, this document will focus on 2-methyl-2-pentyl-malonic acid.

Chemical Identity and Properties

A specific CAS number for 2-methyl-2-pentyl-malonic acid is not readily found in common chemical databases, suggesting it is not a widely commercialized compound. However, its synthesis is readily achievable through established methods. The identity of key intermediates, the diethyl esters of variously substituted pentylmalonic acids, are well-documented. For instance, diethyl (2-methylpentyl)malonate has the CAS number 92155-95-8.[1][2]

Physicochemical Data

Quantitative experimental data for 2-methyl-2-pentyl-malonic acid is scarce. However, data for related compounds, including its precursors and simpler analogues, can provide valuable estimations for its properties.



Comp ound Name	CAS Numb er	Molec ular Form ula	Molec ular Weig ht (g/mol	Boilin g Point (°C)	Densi ty (g/mL)	Refra ctive Index (n20/ D)	рКа	Meltin g Point (°C)	Solub ility in Water
Diethyl pentyl malon ate	6065- 59-4	C12H2 2O4	230.3	254- 255	0.963	1.426	~13.23 (Predi cted)	N/A	N/A
Diethyl (2- pentyl) malon ate	117- 47-5	C12H2 2O4	230.3	252.6 (at 760 mmHg)	0.97	N/A	N/A	N/A	N/A
Diethyl methyl malon ate	609- 08-5	C8H14 O4	174.19	198- 199	1.022 (at 20°C)	1.413	~13.13 (Predi cted)	N/A	Immis cible
Maloni c Acid	141- 82-2	C3H4 O4	104.06	Deco mpose s	1.619	N/A	pKa1 = 2.83, pKa2 = 5.69	135- 137 (deco mpose s)	763 g/L
Methyl maloni c Acid	516- 05-2	C4H6 O4	118.09	N/A	N/A	N/A	pKa1 = 3.12	135 (deco mpose s)	679 g/L

Data sourced from multiple chemical databases and may be experimental or predicted.[3][4][5] [6][7][8]

Synthesis of 2-Methyl-2-Pentyl-Malonic Acid



The most common and versatile method for synthesizing dialkylated malonic acids is the malonic ester synthesis. This method involves the sequential alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.[9][10][11][12][13]

Experimental Protocol: Malonic Ester Synthesis of 2-Methyl-2-Pentyl-Malonic Acid

This protocol outlines the general procedure for the synthesis of 2-methyl-2-pentyl-malonic acid starting from diethyl malonate.

Materials:

- Diethyl malonate
- Sodium ethoxide
- Absolute ethanol
- 1-Bromopentane (or other pentyl halide)
- Methyl iodide (or other methyl halide)
- Diethyl ether
- Hydrochloric acid (concentrated and dilute)
- Sodium hydroxide
- Anhydrous sodium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

• First Alkylation (Pentylation):



- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
- To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.
- After the addition is complete, add 1-bromopentane dropwise to the resulting solution of sodiomalonic ester.
- Heat the reaction mixture to reflux for several hours to ensure complete alkylation.
- After cooling, pour the reaction mixture into water and extract with diethyl ether.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to obtain crude diethyl pentylmalonate.[3][14]
- Second Alkylation (Methylation):
 - Dissolve the crude diethyl pentylmalonate in absolute ethanol containing sodium ethoxide.
 - Add methyl iodide dropwise to the stirred solution.
 - Reflux the mixture for several hours.
 - Work up the reaction as described in step 1 to isolate the crude diethyl methylpentylmalonate.
- Hydrolysis and Decarboxylation:
 - The crude diethyl methylpentylmalonate can be hydrolyzed by refluxing with a strong acid (e.g., aqueous hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
 - Acid Hydrolysis: Reflux the diester with concentrated hydrochloric acid. This will hydrolyze
 the ester groups to carboxylic acids.
 - Base Hydrolysis: Reflux the diester with aqueous sodium hydroxide. After hydrolysis is complete, acidify the reaction mixture with hydrochloric acid.

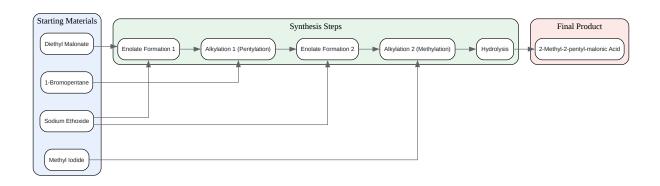


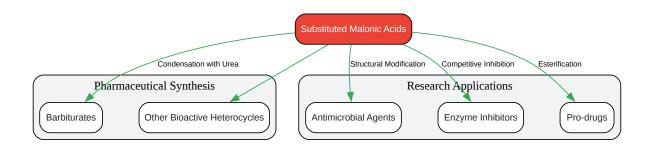
- Upon heating, the resulting 2-methyl-2-pentyl-malonic acid will readily decarboxylate (lose CO2) to yield the final product, which is a substituted acetic acid. In this case, since the starting malonic acid is dialkylated, the product of full decarboxylation would be 2-methylhexanoic acid. To obtain 2-methyl-2-pentyl-malonic acid, the decarboxylation step should be carefully controlled or avoided. For the purpose of isolating the target acid, basic hydrolysis followed by careful acidification at low temperatures is recommended.
- The final product can be purified by recrystallization or chromatography.

Logical and Experimental Workflows

The synthesis of 2-methyl-2-pentyl-malonic acid follows a clear and logical progression of well-established organic reactions.







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